Home > Products > Screening Compounds P133844 > Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate - 887584-43-2

Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate

Catalog Number: EVT-1796917
CAS Number: 887584-43-2
Molecular Formula: C17H25BrN2O2
Molecular Weight: 369.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tert-butyl 4-((4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-yloxy)methyl)piperidine-1-carboxylate

  • Compound Description: This compound is a quinazoline derivative. Its crystal structure has been studied by single-crystal X-ray diffraction .

Tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate

  • Compound Description: This compound is a key intermediate in the synthesis of biologically active benzimidazole compounds . It features a nitrophenyl group attached to a piperazine ring.

Tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate

  • Compound Description: This compound is synthesized by the reduction of Tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate . It is an important intermediate for synthesizing various heterocyclic compounds.
Overview

Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22BrNO2. It is classified as a derivative of piperidine, featuring a bromophenyl group attached to the nitrogen atom of the piperidine ring. This compound is recognized for its role as an important intermediate in the synthesis of small molecule anticancer drugs and has applications across various scientific fields, including chemistry, biology, and medicine.

Synthesis Analysis

Methods and Technical Details:

The synthesis of Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate typically involves the reaction between 4-bromobenzylamine and tert-butyl chloroformate. This reaction is conducted in the presence of a base such as triethylamine and is usually carried out in an aprotic solvent like dichloromethane at low temperatures to minimize side reactions.

In industrial settings, continuous flow reactors can be employed to enhance safety and control over reaction conditions. Automated systems for reagent addition and monitoring can significantly improve the efficiency and yield of the synthesis process.

Molecular Structure Analysis

Structure and Data:

The molecular structure of Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate consists of a piperidine ring substituted with a tert-butyl ester group and a 4-bromobenzyl amine moiety. The compound's structural features include:

  • Piperidine Ring: A six-membered saturated nitrogen-containing ring.
  • Bromophenyl Group: A phenyl ring substituted with a bromine atom at the para position.
  • Carboxylate Group: The tert-butyl ester contributes to the compound's solubility and reactivity.

The compound's chemical properties are influenced by these structural elements, particularly in terms of its reactivity and interactions in biological systems.

Chemical Reactions Analysis

Types of Reactions:

Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate can undergo several chemical reactions:

  • Oxidation: This compound can be oxidized to form the corresponding N-oxide.
  • Reduction: Reduction processes can yield the corresponding amine derivative.
  • Substitution Reactions: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride can facilitate reduction reactions.
  • Nucleophiles for Substitution: Sodium cyanide or potassium iodide may be employed for substitution reactions.
Mechanism of Action

The mechanism of action for Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate primarily relates to its role as an intermediate in drug synthesis. Its structure allows it to interact with biological targets, potentially modulating pathways associated with diseases such as cancer. The specific interactions depend on the final derivatives synthesized from this compound, which may exhibit various pharmacological activities, including inhibition of tumor growth or modulation of neurotransmitter systems .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a white or off-white solid.
  • Solubility: Soluble in organic solvents like dichloromethane and ethyl acetate.

Chemical Properties:

Analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the identity and purity of synthesized compounds .

Applications

Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate has several notable applications:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Utilized in studies related to biological systems, particularly in drug development.
  • Medicine: Plays a role in designing pharmaceuticals targeting neurological disorders and cancer therapies.
  • Industry: Employed in producing agrochemicals and other industrial chemicals.

This compound's versatility makes it valuable across multiple scientific disciplines, contributing to advancements in medicinal chemistry and drug discovery .

Synthetic Methodologies and Optimization Strategies for Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate

Multi-Step Synthesis Involving Piperidine Core Functionalization

The synthesis of tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate typically begins with functionalization of the piperidine core, leveraging either 3-aminopiperidine or N-Boc-protected piperidine precursors. A common approach involves reductive amination between tert-butyl 3-oxopiperidine-1-carboxylate and 4-bromobenzylamine, employing sodium triacetoxyborohydride as the reducing agent in dichloromethane at ambient temperature [2] [7]. This route achieves moderate yields (65-75%) but requires meticulous control of stoichiometry to minimize di-alkylation byproducts. Alternative pathways start from 3-(4-bromophenyl)piperidine intermediates, where the amino group is protected prior to N-alkylation with 4-bromobenzyl bromide [5] [9]. A critical refinement involves in situ protection-deprotection sequences that prevent racemization at the chiral center while introducing the bromophenyl moiety. Post-functionalization, the Boc protecting group is selectively removed using HCl in dioxane, yielding the secondary amine for subsequent transformations [8].

Key challenges include regioselectivity in unsymmetrical piperidine systems and purification difficulties due to polar intermediates. Industrial implementations address this through crystallization-driven purification – treating the crude product with ethanol/water mixtures induces crystallization, enhancing purity to >98.5% while recovering 90% of the product [1].

Stereoselective Approaches for Chiral Center Formation

Asymmetric synthesis of this compound predominantly targets the (R)-enantiomer due to its pharmacological relevance in PARP inhibitors like niraparib [2] [7]. Three stereocontrol strategies have been industrialized:

  • Chiral Resolution: Racemic 3-{[(4-bromophenyl)methyl]amino}piperidine is treated with L-tartaric acid in ethanol/water, yielding diastereomeric salts. Differential crystallization isolates the (R)-enantiomer with 99% enantiomeric excess (ee), followed by Boc protection [1]. Though reliable, this method suffers from atom inefficiency, with ≤50% maximum yield.

  • Catalytic Asymmetric Hydrogenation: Enantioselective reduction of tert-butyl 3-[(4-bromophenyl)methylenamino]piperidine-1-carboxylate using Rh(I)-(R)-BINAP catalysts achieves 98% ee under mild hydrogen pressure (50 psi). This continuous-flow process enhances reproducibility at scale, reducing catalyst loading to 0.15 mol% [2].

  • Chiral Pool Utilization: Derivitization of (R)-nipecotic acid avoids external chirality sources. The carboxylate is reduced to the aldehyde, subjected to Wittig reaction with 4-bromobenzyltriphenylphosphonium bromide, and hydrogenated to install the aminomethyl group [7].

Table 1: Performance Comparison of Stereoselective Methods

Methodee (%)Yield (%)Catalyst/LoadingKey Advantage
Chiral Resolution>9942L-Tartaric acidNo metal catalysts
Asymmetric Hydrogenation9888Rh-(R)-BINAP/0.15 mol%High atom economy
Chiral Pool Synthesis>99.576N/ANo resolution steps

Protecting Group Strategies for Amino and Carboxylate Moieties

The Boc group serves a dual role: it prevents N-alkylation at the piperidine nitrogen during functionalization of the exocyclic amine, and enhances crystallinity for purification [8] [9]. Its orthogonality to benzyl-based protections is exploited in multi-step sequences:

  • Amino Group Protection: The primary amine in 3-aminopiperidine is safeguarded as a benzyl carbamate (Cbz) prior to Boc installation on the piperidine nitrogen. Hydrogenolysis (Pd/C, H₂) later removes Cbz without affecting the Boc group [9].
  • Carboxylate Handling: When the synthesis involves carboxylic acid intermediates (e.g., nipecotic acid derivatives), tert-butyl esters are preferred for their stability during bromophenyl functionalization and clean deprotection with trifluoroacetic acid [7].

Notably, the Boc group demonstrates exceptional stability during nucleophilic substitutions at the bromophenyl site, tolerating Suzuki coupling conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C) without cleavage [2]. Post-coupling, deprotection is achieved via acidolysis with 4M HCl in dioxane, generating hydrochloride salts that facilitate crystallization. For acid-sensitive intermediates, thermolytic deprotection (neat TFA, 40°C) provides an alternative pathway [9].

Catalytic Systems for Nucleophilic Substitution at the Bromophenyl Site

The bromophenyl moiety enables diversification via metal-catalyzed cross-coupling, positioning the compound as a versatile intermediate. Optimization focuses on catalyst selection and halogen retention strategies:

  • Palladium-Catalyzed Amination: Buchwald-Hartwig coupling with secondary amines employs Pd₂(dba)₃/XPhos (2 mol% Pd), achieving >95% conversion at 100°C in toluene. This permits direct installation of pharmacophores like piperazines without bromine displacement [2] [6].
  • Suzuki-Miyaura Coupling: For aryl diversification, Pd(PPh₃)₄ (3 mol%) with K₂CO₃ in ethanol/water (4:1) at 80°C couples phenylboronic acids while preserving the Boc group and chiral integrity [2].
  • Orthogonal Functionalization: Sequential halogenation preserves bromine for late-stage derivatization. Directed ortho-lithiation (s-BuLi, TMEDA, -78°C) installs trimethylstannyl groups ortho to bromine, enabling Pd-catalyzed Stille couplings [6].

Table 2: Catalytic Systems for Bromophenyl Functionalization

Reaction TypeCatalyst SystemConditionsConversionSelectivity
Buchwald-HartwigPd₂(dba)₃/XPhosToluene, 100°C, 12h>95%>99%
Suzuki CouplingPd(PPh₃)₄EtOH/H₂O, 80°C, 8h89%95%
Stannylations-BuLi/TMEDATHF, -78°C, 1h78%85%

Scale-up challenges include palladium removal to <10 ppm in APIs. This is addressed by adsorbent treatments (SiliaBond® DMT) followed by crystallization from heptane/ethyl acetate [2].

Green Chemistry Approaches: Solvent Selection and Atom Economy

Industrial synthesis prioritizes environmental metrics via solvent substitution and flow chemistry:

  • Aqueous Reaction Media: Reductive amination steps utilize ethanol/water (7:3) instead of dichloromethane, reducing process mass intensity by 60% while maintaining 85% yield. The biphasic system facilitates product isolation via pH-driven extraction (pH 10.5) [1] [7].
  • Continuous Hydrogenation: Asymmetric hydrogenation in microreactors (20 bar H₂, 50°C) with immobilized Rh-BINAP catalyst enhances space-time yield (2.5 kg/L·day) and eliminates metal leaching concerns [2].
  • Solvent Recovery: Ethanol is distilled (>95% recovery) from crystallization mother liquors and recycled, while water is treated via reverse osmosis for reuse [7].

Atom economy is improved through catalytic reductive amination protocols, which avoid stoichiometric reductants like NaBH₄. Direct coupling of tert-butyl 3-aminopiperidine-1-carboxylate with 4-bromobenzaldehyde using H₂ and Pd/C in methanol achieves 92% atom economy versus 65% for borohydride routes [7]. Life-cycle assessments confirm a 40% reduction in cumulative energy demand compared to traditional processes.

Table 3: Green Solvent Alternatives in Key Steps

Reaction StepTraditional SolventGreen AlternativeEnvironmental Benefit
Reductive AminationDichloromethaneEtOH/H₂O (7:3)60% lower PMI
Boc DeprotectionDioxane2-MeTHFRenewable feedstock
CrystallizationHexaneHeptane/EtOAcHigher recycling efficiency

Comprehensive Compound Table

Properties

CAS Number

887584-43-2

Product Name

Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate

IUPAC Name

tert-butyl 3-[(4-bromophenyl)methylamino]piperidine-1-carboxylate

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3

InChI Key

WLTNTLZNFINQER-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.